4-Methoxybenzo[b]thiophene

Catalog No.
S646971
CAS No.
3781-90-6
M.F
C9H8OS
M. Wt
164.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methoxybenzo[b]thiophene

CAS Number

3781-90-6

Product Name

4-Methoxybenzo[b]thiophene

IUPAC Name

4-methoxy-1-benzothiophene

Molecular Formula

C9H8OS

Molecular Weight

164.23 g/mol

InChI

InChI=1S/C9H8OS/c1-10-8-3-2-4-9-7(8)5-6-11-9/h2-6H,1H3

InChI Key

YPOBRGLUEDOCKJ-UHFFFAOYSA-N

SMILES

COC1=C2C=CSC2=CC=C1

Synonyms

4-MBA cpd, 4-methoxy-benzo(b)thiophene

Canonical SMILES

COC1=C2C=CSC2=CC=C1

Organic Synthesis and Material Science

  • Building block for complex molecules: 4-MBT serves as a valuable building block for the synthesis of more complex organic molecules with diverse functionalities. Its unique structure allows for further chemical modifications, enabling the creation of novel materials with desired properties [].
  • Organic electronics: Research explores the potential of 4-MBT derivatives in developing organic electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to their interesting optoelectronic properties [, ].

Medicinal Chemistry and Drug Discovery

  • Antimicrobial activity: Studies have investigated the potential antimicrobial properties of 4-MBT and its derivatives. Some derivatives have shown promising activity against various bacterial and fungal strains, suggesting their potential as leads for developing new antibiotics and antifungals [, ].
  • Anti-inflammatory activity: Recent research explores the anti-inflammatory activity of 4-MBT derivatives. Some studies suggest their potential for treating inflammatory diseases, although further investigation is needed to understand the underlying mechanisms and their effectiveness [].

4-Methoxybenzo[b]thiophene is a compound belonging to the class of benzo[b]thiophenes, characterized by a methoxy group attached to the benzene ring. It has the molecular formula C9H8OSC_9H_8OS and features a fused thiophene ring, which contributes to its unique chemical properties. The compound is known for its potential applications in organic electronics, pharmaceuticals, and as a synthetic intermediate in organic chemistry.

4-Methoxybenzo[b]thiophene undergoes various electrophilic substitution reactions due to the presence of both aromatic and heterocyclic systems. Key reactions include:

  • Bromination and Nitration: These reactions typically yield 7-substituted products, demonstrating the compound's reactivity under electrophilic conditions .
  • Vilsmeier–Haack Formylation: This reaction leads to the formation of 7-formyl-4-methoxybenzo[b]thiophene, showcasing its ability to introduce formyl groups into the aromatic system .
  • Friedel–Crafts Acetylation: Similar to other electrophilic substitutions, this reaction also results in 7-substituted derivatives .

The reactivity pattern indicates that the methoxy group directs electrophilic substitutions predominantly to the 7-position of the thiophene ring.

Several methods have been developed for synthesizing 4-methoxybenzo[b]thiophene, including:

  • Acid-Catalyzed Intramolecular Cyclization: This method involves reacting α-(3-methoxyphenylthio)-4-methoxyacetophenone under acidic conditions to yield 4-methoxybenzo[b]thiophene as a product .
  • Electrophilic Substitution Reactions: As previously mentioned, bromination and nitration can be employed to synthesize derivatives of this compound by modifying its functional groups .
  • Solvent-Free One-Pot Reactions: Recent advancements have introduced more efficient synthetic routes that minimize solvent use and reduce reaction time while maintaining high yields .

4-Methoxybenzo[b]thiophene has several notable applications:

  • Organic Electronics: Due to its electronic properties, it is being studied for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
  • Pharmaceuticals: Its potential antimicrobial and anticancer activities make it a candidate for drug development.
  • Synthetic Intermediates: It serves as an important building block in the synthesis of more complex organic molecules.

Interaction studies involving 4-methoxybenzo[b]thiophene focus on its behavior in biological systems and its interactions with various biomolecules. Preliminary research suggests that it may interact with DNA and proteins, influencing cellular processes. Further studies are required to elucidate these mechanisms and determine its therapeutic potential.

Several compounds share structural similarities with 4-methoxybenzo[b]thiophene. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
Benzo[b]thiopheneFused benzene and thiophene ringsLacks substituents; serves as a parent compound
3-Methylbenzo[b]thiopheneMethyl group at the 3-positionDifferent substitution pattern compared to 4-methoxy
2-Methoxybenzo[b]thiopheneMethoxy group at the 2-positionAlters reactivity profile significantly
6-Hydroxybenzo[b]thiopheneHydroxy group at the 6-positionExhibits different biological activities

These compounds highlight the unique substitution patterns and reactivity of 4-methoxybenzo[b]thiophene, particularly how the position of substituents affects chemical behavior and potential applications.

XLogP3

2.9

Wikipedia

4-Methoxy-1-benzothiophene

Dates

Last modified: 08-15-2023

Explore Compound Types